![molecular formula C20H25N3O4S B2901207 ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate CAS No. 403728-07-4](/img/structure/B2901207.png)
ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate
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Overview
Description
Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes . Many 1,3-thiazolidin-4-one derivatives exhibit various biological activities and are the subjects of extensive pharmacological studies .
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, HMS2464A12 could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-inflammatory and Analgesic Properties
Compounds structurally related to HMS2464A12 have demonstrated anti-inflammatory and analgesic activities . These activities are comparable to those of established medications like indomethacin and celecoxib . Research into HMS2464A12 could explore its potential as a safer alternative to current anti-inflammatory drugs, with a focus on minimizing side effects such as ulcerogenicity.
Anticancer Applications
The indole nucleus, a component of HMS2464A12, is found in many synthetic drug molecules with clinical applications, including anticancer therapies . HMS2464A12 could be investigated for its ability to bind with high affinity to cancer cell receptors, potentially leading to the development of novel cancer treatments.
Antioxidant Effects
Indole derivatives are known for their antioxidant properties . These properties are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders . HMS2464A12 could be studied for its effectiveness in protecting cells from oxidative damage.
Antimicrobial and Antitubercular Activity
The structural framework of HMS2464A12 suggests potential for antimicrobial and antitubercular activities . Given the increasing concern over antibiotic resistance, HMS2464A12 could be a candidate for the development of new antibiotics to treat bacterial infections, including tuberculosis .
Antidiabetic and Antimalarial Potential
Indole derivatives have been utilized in the treatment of diabetes and malaria. HMS2464A12 could be researched for its antidiabetic and antimalarial potential , possibly offering new avenues for the treatment of these prevalent diseases .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-3-9-23-18(25)15-8-7-13(11-16(15)21-20(23)28)17(24)22-10-5-6-14(12-22)19(26)27-4-2/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHXZZDMABKAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC(C3)C(=O)OCC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperidine-3-carboxylate |
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